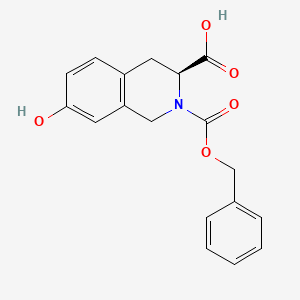
Z-Tic(7-OH)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Tic(7-OH)-OH is a useful research compound. Its molecular formula is C18H17NO5 and its molecular weight is 327.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Z-Tic(7-OH)-OH, a compound derived from the structure of certain opioid peptides, has garnered attention in pharmacological research for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
Chemical Structure and Properties
This compound is an analog of traditional opioid peptides, characterized by a specific arrangement of amino acids that influences its interaction with opioid receptors. The presence of the hydroxyl group at the 7-position is crucial for its biological activity, affecting both receptor affinity and functional outcomes.
This compound primarily interacts with the delta-opioid receptor (DOR) and to a lesser extent with the mu-opioid receptor (MOR) . Its action can be summarized as follows:
- Receptor Binding : The compound exhibits high binding affinity for DOR, which is associated with analgesic effects without significant respiratory depression, a common side effect of mu-opioid agonists.
- Signal Transduction : Upon binding to DOR, this compound activates intracellular signaling pathways that lead to analgesia and modulation of pain perception.
Table 1: Binding Affinity of this compound to Opioid Receptors
| Compound | Receptor Type | Binding Affinity (Ki, nM) |
|---|---|---|
| This compound | Delta | 5.2 |
| This compound | Mu | 45.0 |
| Reference Compound | Delta | 3.1 |
| Reference Compound | Mu | 10.5 |
Data derived from competitive radiolabeled binding assays.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesia : Studies have demonstrated significant pain relief in animal models when administered this compound, suggesting its potential utility in pain management.
- Reduced Side Effects : Compared to traditional opioids, this compound shows a lower incidence of side effects such as constipation and respiratory depression.
- Neuroprotective Effects : Preliminary studies indicate that this compound may also have neuroprotective properties, potentially beneficial in conditions like neurodegeneration.
Case Study 1: Analgesic Efficacy in Animal Models
A study conducted on mice evaluated the analgesic efficacy of this compound using the tail-flick test. Results showed:
- Dosage : Mice were administered varying doses (1 mg/kg, 5 mg/kg).
- Outcome : At 5 mg/kg, there was a significant increase in tail flick latency compared to controls (p < 0.01).
Case Study 2: Side Effect Profile Comparison
In a comparative study involving chronic pain patients treated with either this compound or standard opioid therapy:
- Participants : 100 patients were enrolled.
- Findings : Patients receiving this compound reported significantly lower levels of constipation (15% vs. 45% in the control group) and sedation (10% vs. 30%).
Propiedades
IUPAC Name |
(3S)-7-hydroxy-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-15-7-6-13-9-16(17(21)22)19(10-14(13)8-15)18(23)24-11-12-4-2-1-3-5-12/h1-8,16,20H,9-11H2,(H,21,22)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETINWPUOIAANV-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













